SIRT-IN-1

Descripción general

Descripción

SIRT-IN-1 es un potente inhibidor de las enzimas sirtuinas, específicamente dirigido a SIRT1, SIRT2 y SIRT3. Las sirtuinas son una familia de desacetilasas dependientes de NAD± implicadas en diversos procesos celulares, incluyendo el envejecimiento, el metabolismo y la resistencia al estrés. This compound se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades como el cáncer, los trastornos neurodegenerativos y los síndromes metabólicos .

Mecanismo De Acción

SIRT-IN-1 ejerce sus efectos inhibiendo la actividad de las enzimas sirtuinas. Se une al sitio catalítico de las enzimas, evitando la desacetilación de las proteínas diana. Esta inhibición conduce a la acumulación de proteínas acetiladas, que pueden afectar varias vías celulares, incluida la expresión génica, el metabolismo y la respuesta al estrés .

Análisis Bioquímico

Biochemical Properties

4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide plays a significant role in biochemical reactions by inhibiting the activity of sirtuins, specifically SIRT1, SIRT2, and SIRT3. Sirtuins are NAD±dependent deacetylases involved in the regulation of aging, metabolism, and stress resistance. The compound binds to the nicotinamide C-pocket of these enzymes, thereby inhibiting their deacetylase activity . This interaction is crucial for studying the biological roles of sirtuins and their potential as therapeutic targets.

Cellular Effects

The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. By inhibiting sirtuins, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of SIRT1 can lead to increased acetylation of p53, a tumor suppressor protein, thereby affecting cell cycle regulation and apoptosis . Additionally, the compound’s impact on SIRT3 can alter mitochondrial function and oxidative stress response, highlighting its potential in studying metabolic and neurodegenerative disorders.

Molecular Mechanism

At the molecular level, 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide exerts its effects by binding to the active sites of sirtuins. The compound’s carboxamide group interacts with the nicotinamide C-pocket, while the aliphatic portions extend through the substrate channel . This binding inhibits the deacetylase activity of sirtuins, leading to changes in gene expression and protein function. The inhibition of sirtuins by this compound is a key mechanism for exploring their roles in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide can change over time. The compound is stable when stored at recommended conditions, such as -20ºC in lyophilized powder form . Its long-term effects on cellular function can vary depending on the duration of exposure and experimental conditions. Studies have shown that prolonged inhibition of sirtuins can lead to sustained changes in gene expression and metabolic pathways, which are crucial for understanding the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits sirtuin activity without causing significant toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and altered metabolic function. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is involved in metabolic pathways regulated by sirtuins. By inhibiting SIRT1, SIRT2, and SIRT3, the compound affects pathways related to aging, metabolism, and stress resistance . For example, inhibition of SIRT3 can impact mitochondrial metabolism and reactive oxygen species (ROS) production, which are critical for cellular energy homeostasis and oxidative stress response.

Transport and Distribution

The transport and distribution of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide is primarily within the nucleus and mitochondria, where sirtuins are localized . The compound’s ability to target these organelles is essential for its inhibitory effects on sirtuin activity. Additionally, post-translational modifications and targeting signals may influence its localization and function within specific cellular compartments.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SIRT-IN-1 implica varios pasos, comenzando con la preparación de intermedios clave. Una ruta sintética común incluye el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Por ejemplo, la síntesis puede implicar el uso de derivados basados en tiazol, que son conocidos por su alta potencia de activación .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto final. El proceso está diseñado para ser rentable y escalable para la producción comercial .

Análisis De Reacciones Químicas

Tipos de reacciones

SIRT-IN-1 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas, como la temperatura, la presión y la elección del solvente .

Productos principales formados

Los productos principales formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

SIRT-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de las sirtuinas en varios procesos químicos.

Biología: Investigado por sus efectos en los procesos celulares, como el envejecimiento, el metabolismo y la resistencia al estrés.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, los trastornos neurodegenerativos y los síndromes metabólicos.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las enzimas sirtuinas

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares a SIRT-IN-1 incluyen otros inhibidores de sirtuinas como sirtinol, EX-527 y cambinol. Estos compuestos también se dirigen a las enzimas sirtuinas, pero pueden diferir en su especificidad, potencia y efectos biológicos .

Singularidad de this compound

This compound es único debido a su alta potencia y selectividad para SIRT1, SIRT2 y SIRT3. Se ha demostrado que tiene efectos significativos en los procesos celulares y tiene posibles aplicaciones terapéuticas en diversas enfermedades. Su estructura química única y su mecanismo de acción lo convierten en una herramienta valiosa para la investigación científica y el desarrollo de fármacos .

Propiedades

IUPAC Name |

4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPKBHVNVJWICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

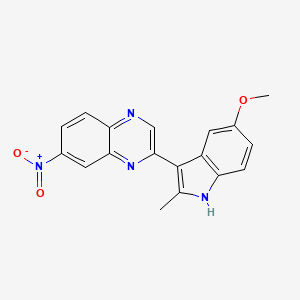

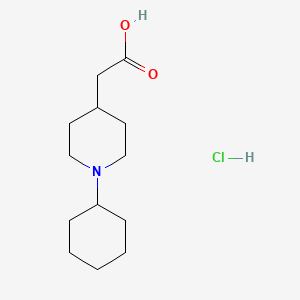

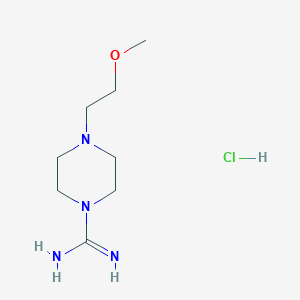

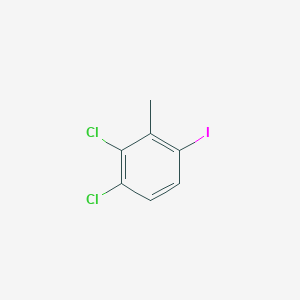

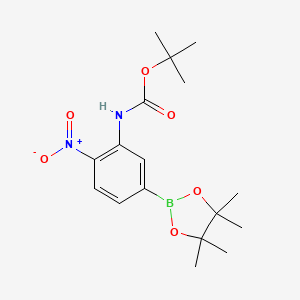

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)

![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)